molecular formula C16H31BrO2 B1268533 16-Bromohexadecanoic acid CAS No. 2536-35-8

16-Bromohexadecanoic acid

Cat. No. B1268533
CAS RN: 2536-35-8
M. Wt: 335.32 g/mol
InChI Key: PFNCOYVEMJYEED-UHFFFAOYSA-N
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Description

16-Bromohexadecanoic acid, also known as 16-bromopalmitic acid or 16-bromohexadecyl acid, is a fatty acid derivative with a branched alkyl chain composed of 16 carbon atoms. It is an important chemical intermediate used in the synthesis of other compounds, and has been used in a variety of scientific research applications.

Scientific Research Applications

  • Lipid Metabolism and Protein S-palmitoylation

    16-Bromohexadecanoic acid, also known as 2-bromopalmitate, has been identified as a nonselective inhibitor of lipid metabolism and a general inhibitor of protein S-palmitoylation. This compound is used to study the cellular targets of 2-bromopalmitate in the context of lipid metabolism and protein modification processes (Davda et al., 2013).

  • Radiolabeling for Myocardial Imaging

    Research has been conducted on the synthesis, radiolabeling, and evaluation of a new 99mTc-labeled, uni-positively charged, 16-carbon fatty acid derived from this compound. This compound has been evaluated in mice for potential applications in myocardial imaging, offering insights into the development of myocardial metabolic tracers (Mathur et al., 2011).

  • Luminescence Enhancement for Copper Detection

    This compound has been used to enhance the emission of quantum dots in a study focusing on ultrasensitive copper(II) detection. This research demonstrates the potential applications of this compound in developing sensitive and selective methods for metal ion detection (Chan et al., 2010).

  • Nanorod Immobilization

    Studies have explored the immobilization of gold nanorods onto self-assembled monolayers (SAMs) of this compound, highlighting its application in the creation of substrates for surface-enhanced Raman spectroscopy (SERS) and other nanotechnological applications (Gole et al., 2004).

  • Aliphatic Polyester Materials

    Derivatives of 10,16-Dihydroxyhexadecanoic acid, a compound related to this compound, have been isolated from tomatoes and used to synthesize different monomers for the creation of bio-polyesters. This highlights the potential use of these compounds in developing environmentally friendly materials (Arrieta-Báez et al., 2011).

  • Self-Assembled Monolayers

    The compound has been used to study the directed electroless growth of metal nanostructures on patterned self-assembled monolayers, contributing to the understanding of nanofabrication processes (Garno et al., 2007).

  • Gene Transfer Efficiency

    Research on modifying polyethylenimine (PEI) with omega-bromoalkylcarboxylic acids, including this compound, has shown potential in enhancing gene transfer efficiency in non-viral vectors, indicating its role in advancing gene therapy technologies (Dehshahri et al., 2009).

Safety and Hazards

16-Bromohexadecanoic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, and ensure adequate ventilation when handling this compound .

Relevant Papers

One paper titled “Fast high yield labelling of 16-Br-hexadecanoic acid with radioactive” discusses the catalytic effect of quaternary ammonium ion on the reaction between this compound (16-BrHDA) with Na131I in a two-phase system . The technique described in the paper is based on a nonisotopic exchange reaction between 16-BrHDA and Na131I using phase transfer catalysis .

Biochemical Analysis

Biochemical Properties

16-Bromohexadecanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of ceramides with ultralong chains . Ceramides are essential components of cell membranes and play a vital role in cell signaling and apoptosis. This compound interacts with enzymes such as ceramide synthase, facilitating the incorporation of the brominated fatty acid into ceramide molecules. This interaction is essential for the formation of ceramides with specific structural and functional properties.

Additionally, this compound is involved in the synthesis of 6-(nitrooxy)hexadecanoic acid intermediates, which react with L-carnitine ethyl ester iodide to produce carnitine nitro-derivatives

Metabolic Pathways

This compound is involved in various metabolic pathways, including fatty acid metabolism and ceramide synthesis. It interacts with enzymes such as ceramide synthase, facilitating the incorporation of the brominated fatty acid into ceramide molecules . This interaction is essential for the formation of ceramides with specific structural and functional properties.

properties

IUPAC Name

16-bromohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31BrO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNCOYVEMJYEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347345
Record name 16-Bromohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2536-35-8
Record name 16-Bromohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16-Bromohexadecanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

16-Bromohexadecanoic acid was prepared by refluxing for 48 hrs 5.0 gr (18.35 mmole) of 16-hydroxyhexadecanoic acid in 24 ml of 1:1 v/v mixture of HBr (48% aqueous solution) and glacial acetic acid. Upon cooling, crude product was solidified inside the reaction vessel. It was filtered out and washed with 3×100 ml of cold water. 6.1 gr (99% yield) of the desired product were obtained.
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Synthesis routes and methods II

Procedure details

A mixture of 18 g. of 16-hydroxyhexadecanoic acid and 160 g. of 30-32% hydrogen bromide in acetic acid is treated with 32 ml. of concentrated sulfuric acid and stirred at ambient temperature for 18 hours. The solution is stirred under reflux for 7 hours and then poured into 500 ml. of ice-water and filtered. A methylene chloride solution of the product is Darco clarified, dried over magnesium sulfate, and evaporated. Crystallization of the residue from ether-petroleum ether and then acetonitrile affords 16-bromohexadecanoic acid as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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